Cas no 1225665-64-4 (1-chloro-2-(difluoromethoxy)-4-methylbenzene)

1-chloro-2-(difluoromethoxy)-4-methylbenzene 化学的及び物理的性質
名前と識別子
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- 1-Chloro-2-(difluoromethoxy)-4-methylbenzene
- Benzene, 1-chloro-2-(difluoromethoxy)-4-methyl-
- 1-chloro-2-(difluoromethoxy)-4-methylbenzene
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- インチ: 1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3
- InChIKey: MSQWWFRWHKYEAU-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=C(C)C=C1OC(F)F
1-chloro-2-(difluoromethoxy)-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013000589-1g |
4-Chloro-3-(difluoromethoxy)toluene |
1225665-64-4 | 97% | 1g |
$1490.00 | 2023-09-03 | |
TRC | T775828-100mg |
1-Chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 100mg |
$ 230.00 | 2022-06-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD419405-1g |
1-Chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95+% | 1g |
¥4334.0 | 2023-04-04 | |
Enamine | EN300-185922-2.5g |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 2.5g |
$1008.0 | 2023-09-18 | |
Enamine | EN300-185922-0.05g |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 0.05g |
$97.0 | 2023-09-18 | |
Aaron | AR01BG03-10g |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 10g |
$3063.00 | 2023-12-16 | |
Aaron | AR01BG03-1g |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 1g |
$731.00 | 2025-02-09 | |
Enamine | EN300-185922-1.0g |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 1g |
$513.0 | 2023-06-08 | |
Enamine | EN300-185922-0.25g |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 0.25g |
$206.0 | 2023-09-18 | |
1PlusChem | 1P01BFRR-250mg |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
1225665-64-4 | 95% | 250mg |
$264.00 | 2025-03-19 |
1-chloro-2-(difluoromethoxy)-4-methylbenzene 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
1-chloro-2-(difluoromethoxy)-4-methylbenzeneに関する追加情報
1-Chloro-2-(Difluoromethoxy)-4-Methylbenzene: A Comprehensive Overview
1-Chloro-2-(difluoromethoxy)-4-methylbenzene, also known by its CAS number 1225665-64-4, is a synthetic organic compound with a unique structure that combines chlorine, difluoromethoxy, and methyl groups attached to a benzene ring. This compound has garnered attention in various fields, including pharmaceutical research, agrochemical development, and materials science, due to its potential applications and intriguing chemical properties.
The molecular structure of 1-chloro-2-(difluoromethoxy)-4-methylbenzene is characterized by a benzene ring with three substituents: a chlorine atom at position 1, a difluoromethoxy group at position 2, and a methyl group at position 4. The presence of these substituents imparts specific electronic and steric effects on the molecule, which influence its reactivity and stability. Recent studies have highlighted the importance of such substituted benzene derivatives in modulating biological activities, making them valuable candidates for drug discovery.
In terms of synthesis, 1-chloro-2-(difluoromethoxy)-4-methylbenzene can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to enhance reaction efficiency and selectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated the successful synthesis of this compound using a palladium-catalyzed cross-coupling reaction, which opened new avenues for its large-scale production.
The physical properties of 1-chloro-2-(difluoromethoxy)-4-methylbenzene are well-documented. It has a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and thermal stability are critical factors.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of 1-chloro-2-(difluoromethoxy)-4-methylbenzene with high accuracy. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the difluoromethoxy group, which can influence its reactivity in electrophilic aromatic substitution reactions. This insight has been instrumental in designing more efficient synthetic pathways for this compound.
In the field of pharmacology, 1-chloro-2-(difluoromethoxy)-4-methylbenzene has shown promise as a lead compound for developing novel drugs targeting specific biological pathways. Preclinical studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory responses, suggesting potential applications in anti-inflammatory therapies. Furthermore, its selectivity towards specific receptor sites makes it an attractive candidate for drug design.
The environmental impact of 1-chloro-2-(difluoromethoxy)-4-methylbenzene has also been a topic of recent research interest. Studies conducted under controlled laboratory conditions have assessed its biodegradation rates and toxicity profiles toward aquatic organisms. Results indicate that the compound undergoes moderate biodegradation under aerobic conditions and exhibits low acute toxicity to fish species. These findings are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 1-chloro-2-(difluoromethoxy)-4-methylbenzene, with its CAS number 1225665-64-4, represents a versatile organic compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and computational modeling, positions it as a valuable tool for scientific research and industrial development.
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